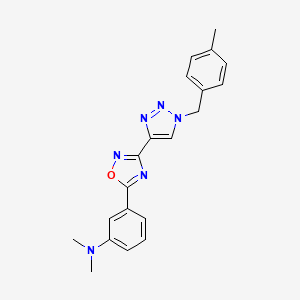

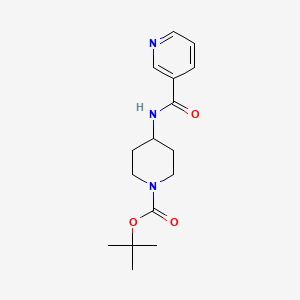

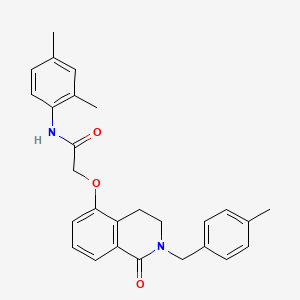

![molecular formula C15H13N3O2S2 B2877414 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-60-1](/img/structure/B2877414.png)

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

The novel tetrahydropyrimidine derivative, which includes a similar benzothiazol structure, was synthesized and investigated for its potential as an inhibitor of SARS-CoV-2. The compound underwent various analyses, including molecular docking, to evaluate its efficacy against the virus, showcasing the potential of benzothiazol derivatives in antiviral applications (Genç et al., 2021).

Green Chemistry in Synthesis

Benzothiazol derivatives have been synthesized through green chemistry approaches, such as microwave-assisted conversion of aromatic heterocyclic nitriles to heterocyclic molecules. This method emphasizes the role of benzothiazol compounds in sustainable chemical synthesis, offering efficient and eco-friendly alternatives to traditional procedures (Sondhi et al., 2012).

Antimicrobial and Antioxidant Properties

Research into benzothiazol derivatives containing benzimidazole and imidazoline moieties has demonstrated significant antibacterial and entomological activities. These studies highlight the potential of benzothiazol compounds in developing new antimicrobial agents, which could be pivotal in addressing drug-resistant infections and pest control (Chaudhary et al., 2011).

Electrochemical Applications

The electrochemical initiation of oxidative amination of benzoxazoles, involving benzothiazol derivatives, illustrates the compound's utility in organic synthesis. This process facilitates the formation of 2-aminobenzoxazoles, highlighting the electrochemical versatility of benzothiazol derivatives and their potential in synthesizing novel organic compounds (Gao et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. Their ability to form protective layers on metal surfaces demonstrates the potential of benzothiazol compounds in industrial applications, such as extending the life of metal infrastructure and equipment (Hu et al., 2016).

Wirkmechanismus

Target of Action

CCG-345622, also known as CCG-1423, is a small molecule that primarily targets the RhoA pathway . This pathway involves the Serum Response Factor (SRF) and its cofactors, which include ternary complex factors and myocardin-related transcription factors . These factors regulate various cellular functions .

Mode of Action

CCG-345622 acts as an inhibitor of Rho/SRF-mediated transcriptional regulation . It disrupts the interaction between myocardin-related transcription factor A (MRTF-A) and importin α/β1, inhibiting the nuclear import of MRTF-A . This results in the modulation of the mitochondrial functions .

Biochemical Pathways

The inhibition of the Rho/SRF pathway by CCG-345622 leads to the downregulation of mitochondrial genes . This results in the repression of mitochondrial oxidative phosphorylation and an overall reduction in ATP . The compound also increases the glycolytic rate .

Pharmacokinetics

The compound’s ability to modulate mitochondrial functions suggests it can penetrate cellular membranes and interact with intracellular targets .

Result of Action

CCG-345622 has several molecular and cellular effects. It significantly reduces oxidative phosphorylation in a dose-dependent manner . It also leads to the hyperacetylation of histone 4 at lysine-16 . Immunolabeling with F-actin and MitoTracker has revealed alterations in the actin cytoskeleton and mitochondria .

Biochemische Analyse

Biochemical Properties

The compound is known to interact with various enzymes and proteins, potentially influencing their function and activity. For instance, it has been found to act as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase found in bacteria . This interaction could potentially influence the enzyme’s ability to control DNA topology, thereby affecting DNA replication and transcription .

Cellular Effects

In cellular contexts, N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine has been found to modulate mitochondrial functions . Specifically, it has been observed to reduce oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This could potentially influence cell function by altering energy production pathways within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression. For instance, it has been found to inhibit the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes . This leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Temporal Effects in Laboratory Settings

Given its observed effects on mitochondrial function , it is plausible that the compound could have long-term effects on cellular function, potentially influencing cell viability and metabolism over time.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its observed cellular effects , it is possible that different dosages could have varying impacts on cellular function and overall organism health.

Metabolic Pathways

Given its observed effects on mitochondrial function , it is likely that the compound interacts with enzymes and cofactors involved in energy production pathways.

Transport and Distribution

Given its observed effects on mitochondrial function , it is likely that the compound is transported to and accumulates within mitochondria.

Subcellular Localization

Given its observed effects on mitochondrial function , it is likely that the compound localizes to mitochondria within cells.

Eigenschaften

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-2-4-12-8(3-1)16-14(21-12)18-15-17-9-5-10-11(20-7-19-10)6-13(9)22-15/h5-6H,1-4,7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZBUFJVLLAABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

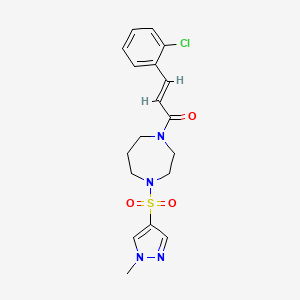

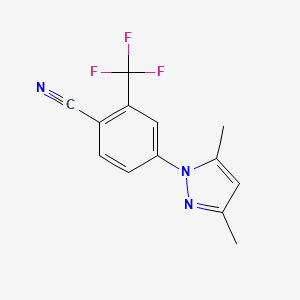

![5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2877332.png)

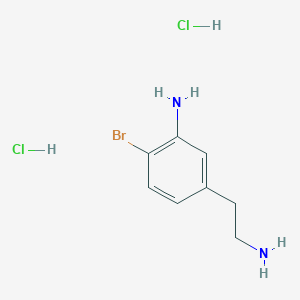

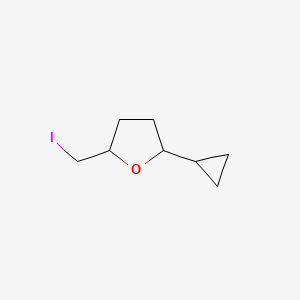

![2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2877333.png)

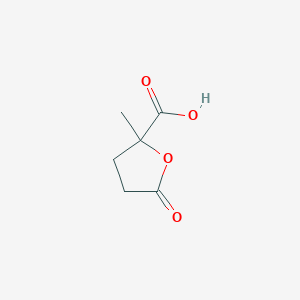

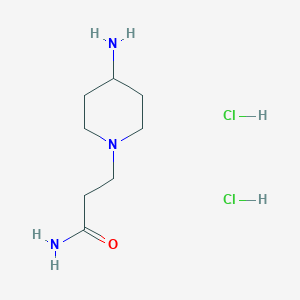

![4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)